

# Meta-analysis of clinical trials involving Ginsenoside Rh3 in oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Ginsenoside Rh3 |           |
| Cat. No.:            | B191329         | Get Quote |

# Ginsenoside Rh3 in Oncology: A Meta-Analysis of Clinical Trials

A Comparative Guide for Researchers and Drug Development Professionals

**Ginsenoside Rh3**, a steroidal saponin extracted from ginseng, has garnered significant interest in oncology for its potential to enhance the efficacy of conventional cancer therapies and mitigate their side effects. This guide provides a meta-analytical overview of clinical trials involving **Ginsenoside Rh3**, presenting quantitative data on its performance, insights into experimental protocols, and visualizations of its proposed mechanisms of action.

## **Efficacy in Combination with Chemotherapy**

Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated that the addition of **Ginsenoside Rh3** to first-line chemotherapy regimens significantly improves treatment outcomes for various cancers, most notably non-small cell lung cancer (NSCLC) and digestive system cancers.

A comprehensive meta-analysis of 22 RCTs involving 2,202 patients with advanced NSCLC showed that **Ginsenoside Rh3** combined with chemotherapy led to a statistically significant improvement in objective response rate (ORR) and disease control rate (DCR).[1][2] Furthermore, the combination therapy was associated with better one- and two-year survival rates compared to chemotherapy alone.[3]



Similarly, a meta-analysis of 18 RCTs with 1,531 patients suffering from digestive system cancers found that the combination therapy significantly improved the ORR and DCR.[4]

| Efficacy<br>Outcome                    | Cancer<br>Type    | No. of<br>Studies<br>(Patients) | Risk Ratio (RR) / Odds Ratio (OR) | 95%<br>Confiden<br>ce<br>Interval<br>(CI) | p-value   | Referenc<br>e |
|----------------------------------------|-------------------|---------------------------------|-----------------------------------|-------------------------------------------|-----------|---------------|
| Objective<br>Response<br>Rate<br>(ORR) | Advanced<br>NSCLC | 19 (1470)                       | 1.44 (RR)                         | 1.27 - 1.63                               | < 0.00001 | [3]           |
| Digestive<br>System<br>Cancer          | 15 (1337)         | 2.17 (OR)                       | 1.72 - 2.73                       | < 0.00001                                 | [4]       |               |
| Disease<br>Control<br>Rate<br>(DCR)    | Advanced<br>NSCLC | -                               | 1.24 (RR)                         | 1.12 - 1.38                               | < 0.0001  | [2]           |
| Digestive<br>System<br>Cancer          | 14 (1257)         | 2.83 (OR)                       | 2.02 - 3.96                       | < 0.00001                                 | [4]       |               |
| 1-Year<br>Survival<br>Rate             | Advanced<br>NSCLC | 3                               | 1.49 (RR)                         | 1.08 - 2.06                               | 0.01      | [3]           |
| Digestive<br>System<br>Cancer          | -                 | 2.33 (OR)                       | 1.24 - 4.37                       | -                                         | [4]       |               |
| 2-Year<br>Survival<br>Rate             | Advanced<br>NSCLC | 2                               | 6.22 (RR)                         | 1.68 -<br>22.95                           | 0.006     | [3]           |



# Safety and Tolerability: Mitigating Chemotherapy-Induced Side Effects

A key finding from the meta-analyses is the role of **Ginsenoside Rh3** in reducing the toxicity associated with chemotherapy. This is a critical aspect of cancer treatment, as severe side effects can lead to dose reductions or treatment discontinuation.

A meta-analysis of 18 trials with 2,222 cancer patients specifically investigated the effect of **Ginsenoside Rh3** on chemotherapy-induced myelosuppression. The results indicated a significant reduction in the incidence of leukopenia, neutropenia, and thrombocytopenia.[5][6]

| Safety Outcome (Adverse Events)        | No. of<br>Studies<br>(Patients) | Odds Ratio<br>(OR) | 95%<br>Confidence<br>Interval (CI) | p-value   | Reference |
|----------------------------------------|---------------------------------|--------------------|------------------------------------|-----------|-----------|
| Leukopenia<br>(Grades I-IV)            | 14 (1965)                       | 0.46               | 0.37 - 0.55                        | < 0.00001 | [5][6]    |
| Leukopenia<br>(Grades III-<br>IV)      | 13 (1597)                       | 0.39               | 0.28 - 0.54                        | -         | [6]       |
| Hemoglobin<br>Decline<br>(Grades I-IV) | 14 (1873)                       | 0.64               | 0.53 - 0.77                        | -         | [5]       |
| Thrombocyto penia (Platelet Decline)   | -                               | 0.60               | 0.48 - 0.75                        | -         | [6]       |
| Neutropenia<br>(Grades I-IV)           | -                               | 0.62               | 0.43 - 0.90                        | -         | [6]       |
| Gastrointestin<br>al<br>Dysfunction    | -                               | 0.44               | 0.31 - 0.61                        | -         | [4]       |



### Impact on Quality of Life and Immune Function

Beyond efficacy and safety, studies have also evaluated the impact of **Ginsenoside Rh3** on patients' quality of life, often measured by the Karnofsky Performance Scale (KPS). A meta-analysis of 14 studies showed a significant improvement in KPS scores for patients receiving the combination therapy.[2]

Furthermore, a meta-analysis of 12 RCTs with 1,008 NSCLC patients demonstrated that **Ginsenoside Rh3** combined with chemotherapy can positively modulate the immune system. The results showed a significant increase in the levels of CD3+ and CD4+ T-lymphocytes, as well as an improvement in the CD4+/CD8+ ratio.[7]

| Quality of<br>Life &<br>Immune<br>Function | No. of<br>Studies<br>(Patients) | Mean<br>Difference<br>(MD) / Odds<br>Ratio (OR) | 95%<br>Confidence<br>Interval (CI) | p-value   | Reference |
|--------------------------------------------|---------------------------------|-------------------------------------------------|------------------------------------|-----------|-----------|
| KPS<br>Improvement                         | 14                              | 1.62 (RR)                                       | 1.42 - 1.84                        | < 0.00001 | [2]       |
| CD3+ T-<br>lymphocytes                     | -                               | 4.72 (MD)                                       | 3.92 - 5.53                        | < 0.00001 | [7]       |
| CD4+ T-<br>lymphocytes                     | -                               | 4.93 (MD)                                       | 4.61 - 5.26                        | < 0.00001 | [7]       |
| CD4+/CD8+<br>Ratio                         | 11 (801)                        | 0.20 (MD)                                       | 0.09 - 0.32                        | 0.0006    | [7]       |

## **Experimental Protocols**

While detailed protocols for each individual trial within the meta-analyses are not exhaustively available, a general framework can be synthesized from the methodologies reported.

Study Design: The majority of the analyzed studies were multicenter, randomized, double-blind, placebo-controlled trials.[8]



Patient Population: Inclusion criteria typically involved patients with histologically or cytologically confirmed advanced solid tumors (e.g., Stage III-IV NSCLC, advanced gastric cancer) who were scheduled to receive first-line chemotherapy.[1][9] Key exclusion criteria often included prior treatment with **Ginsenoside Rh3**, active or uncontrolled infections, and concurrent participation in other clinical trials.[9]

#### Intervention:

- Experimental Group: Standard first-line chemotherapy regimen combined with oral
   Ginsenoside Rh3. A common dosage for Ginsenoside Rh3 was 20 mg taken twice daily.[4]
   [5]
- Control Group: The same chemotherapy regimen combined with a placebo.[8]

Treatment Cycle: Treatment durations typically consisted of two to four cycles, with each cycle lasting three to four weeks.[5]

#### **Outcome Assessment:**

- Tumor Response: Evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[9]
- Quality of Life: Assessed using the Karnofsky Performance Scale (KPS).[8]
- Adverse Events: Graded according to the World Health Organization (WHO) or Common Terminology Criteria for Adverse Events (CTCAE).
- Immune Function: Measured by flow cytometry analysis of peripheral blood lymphocyte subsets (CD3+, CD4+, CD8+).[7]

# Visualizing the Meta-Analysis Process and Mechanism of Action

To better understand the research workflow and the biological impact of **Ginsenoside Rh3**, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow of a systematic review and meta-analysis for clinical trials.





Click to download full resolution via product page

Caption: Proposed signaling pathways modulated by **Ginsenoside Rh3** in cancer cells.[10]

### Conclusion

The collective evidence from multiple meta-analyses strongly suggests that **Ginsenoside Rh3** is a promising adjuvant therapy in oncology. When combined with first-line chemotherapy, it not only enhances anti-tumor efficacy across various cancer types but also significantly reduces treatment-related toxicities, thereby improving patients' quality of life. The proposed mechanisms of action involve the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Further large-scale, well-designed randomized controlled trials are warranted to confirm these findings and to explore the full therapeutic potential of **Ginsenoside Rh3** in a broader range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. The Efficacy of Ginsenoside Rg3 Combined with First-line Chemotherapy in the Treatment of Advanced Non-Small Cell Lung Cancer in China: A Systematic Review and Meta-Analysis of Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Efficacy of Ginsenoside Rg3 Combined with First-line Chemotherapy in the Treatment of Advanced Non-Small Cell Lung Cancer in China: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]
- 4. Ginsenoside Rg3 (Shenyi Capsule) Combined with Chemotherapy for Digestive System Cancer in China: A Meta-Analysis and Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ginsenoside Rg3 for Chemotherapy-Induced Myelosuppression: A Meta-Analysis and Systematic Review [frontiersin.org]
- 6. Ginsenoside Rg3 for Chemotherapy-Induced Myelosuppression: A Meta-Analysis and Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ginsenoside Rg3 combined with chemotherapy on immune function in non-small cell lung cancer: A systematic review and meta-analysis of randomized controlled trials
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. [A multicenter, large-sample, randomized clinical trial on improving the median survival time of advanced non-small cell lung cancer by combination of Ginseng Rg3 and chemotherapy] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Ginsenoside Rh3 in oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191329#meta-analysis-of-clinical-trials-involving-ginsenoside-rh3-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com